1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea is a synthetic compound that incorporates both imidazole and pyrimidine moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-(1H-imidazol-1-yl)pyrimidine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties allow the compound to bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylcarbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(18-11-4-2-1-3-5-11)19-12-8-16-13(17-9-12)20-7-6-15-10-20/h1-10H,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERPUKCWDHWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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